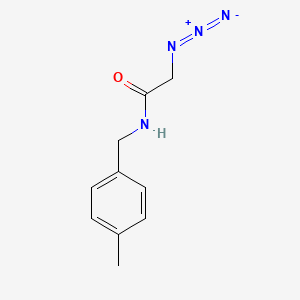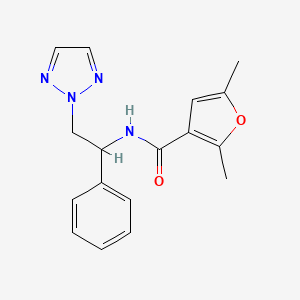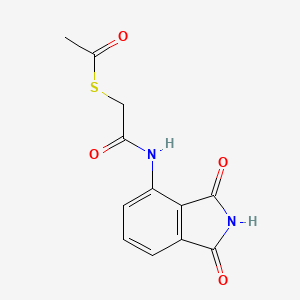
S-(2-((1,3-dioxoisoindolin-4-yl)amino)-2-oxoéthyl) éthanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-((1,3-dioxoisoindolin-4-yl)amino)-2-oxoethyl) ethanethioate is a compound with a complex structure that includes a phthalimide moiety
Applications De Recherche Scientifique
S-(2-((1,3-dioxoisoindolin-4-yl)amino)-2-oxoethyl) ethanethioate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
The compound, also known as S-[2-[(1,3-dioxoisoindol-4-yl)amino]-2-oxoethyl] ethanethioate, primarily targets Histone Deacetylase-3 (HDAC3) . HDAC3 is a member of the class-I histone deacetylases, which are zinc-dependent enzymes that catalyze the removal of acetyl groups from histone lysine residues . They play a crucial role in the regulation of gene expression and cell proliferation .
Mode of Action
The compound is designed to work as a selective degrader of HDAC3 . It interacts with HDAC3, inhibiting its activity and leading to changes in the acetylation status of histones . This can alter gene expression and influence various cellular processes .
Biochemical Pathways
The inhibition of HDAC3 affects the epigenetic regulation of gene expression . Dysregulation of HDAC3’s epigenetic activity has been implicated in a wide range of diseases, including cancer . Therefore, the compound’s action on HDAC3 can potentially influence disease progression and treatment outcomes .
Result of Action
The compound’s interaction with HDAC3 leads to changes in gene expression, which can have various molecular and cellular effects . The specific effects would depend on the context, including the specific genes affected and the type of cells involved .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-((1,3-dioxoisoindolin-4-yl)amino)-2-oxoethyl) ethanethioate typically involves multiple steps. One common approach is to start with the phthalimide derivative, which undergoes a series of reactions including amination, acylation, and thiolation. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
S-(2-((1,3-dioxoisoindolin-4-yl)amino)-2-oxoethyl) ethanethioate can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are common, where the ethanethioate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide
- 4-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methoxypyridinium tetrafluoroborate
Uniqueness
S-(2-((1,3-dioxoisoindolin-4-yl)amino)-2-oxoethyl) ethanethioate is unique due to its specific structure, which includes both a phthalimide and an ethanethioate group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications .
Propriétés
IUPAC Name |
S-[2-[(1,3-dioxoisoindol-4-yl)amino]-2-oxoethyl] ethanethioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c1-6(15)19-5-9(16)13-8-4-2-3-7-10(8)12(18)14-11(7)17/h2-4H,5H2,1H3,(H,13,16)(H,14,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCLGZQBXOYSNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)NC1=CC=CC2=C1C(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
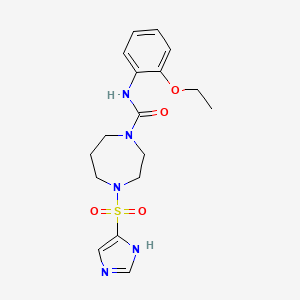
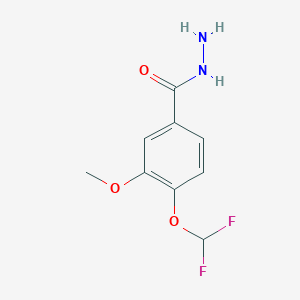
![2-(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2361483.png)
![4-[(3-Chlorophenyl)methyl]-1,1-dioxothian-4-amine](/img/structure/B2361484.png)

![9-Chloro-2-(6-chloro-2-oxo-2h-chromen-3-yl)-4-methyl-5h-chromeno[3,4-c]pyridin-5-one](/img/structure/B2361486.png)
![5-(N-((1H-benzo[d]imidazol-5-yl)methyl)sulfamoyl)-2-fluorobenzoic acid](/img/structure/B2361488.png)
![2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2361489.png)
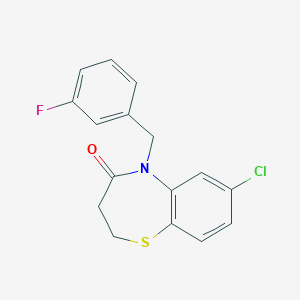
![3-(3,4-Dimethoxyphenyl)-3-[(furan-2-carbonyl)-amino]propionic acid](/img/structure/B2361496.png)
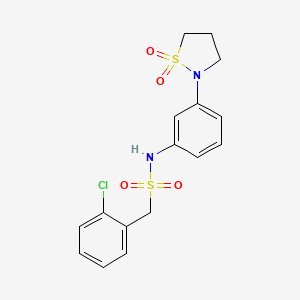
![Tert-butyl 5-oxo-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B2361499.png)
